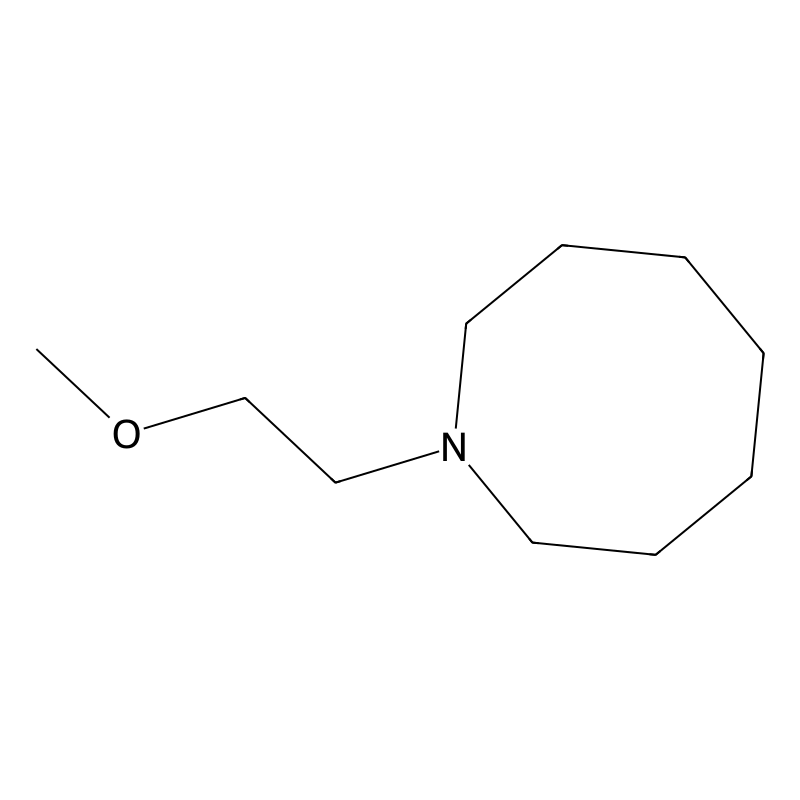

1-(2-Methoxyethyl)azocane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Methoxyethyl)azocane is a heterocyclic organic compound characterized by its eight-membered ring structure, which includes seven carbon atoms and one nitrogen atom. The compound is derived from azocane, which has the molecular formula . The addition of a 2-methoxyethyl group introduces unique properties to the azocane structure, potentially influencing its chemical behavior and biological activity.

Additionally, 1-(2-Methoxyethyl)azocane could be involved in oxidative dehydrogenative coupling reactions when combined with other reagents, leading to the formation of structurally diverse compounds .

The synthesis of 1-(2-Methoxyethyl)azocane can be achieved through several methods:

- Ring Expansion: Starting from piperidine or related compounds, ring expansion techniques can be employed using various nucleophiles to form azocanes .

- Alkylation Reactions: Alkylation methods using agents like 1-methanesulfonyloxy-2-methoxyethane can facilitate the introduction of the 2-methoxyethyl group into the azocane structure .

- Oxidative Coupling: Utilizing bis(2-methoxyethyl)ether in combination with molecular oxygen can promote oxidative transformations that may lead to the formation of azocane derivatives .

1-(2-Methoxyethyl)azocane and its derivatives have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structural features imparted by the 2-methoxyethyl group may enhance the solubility and bioavailability of drugs derived from azocanes. Furthermore, these compounds could serve as intermediates in the synthesis of more complex organic molecules used in pharmaceuticals.

Several compounds share structural similarities with 1-(2-Methoxyethyl)azocane. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Azocane | Saturated heterocycle | Basic structure without substituents |

| N-(2-Methoxyethyl)-piperidine | Saturated heterocycle | Contains a piperidine ring with a methoxyethyl group |

| 1-(2-Methoxyethyl)-N-methyl-6-oxo-N-[2-oxo-2-[4-(trifluoromethoxy)anilino] | Modified azocane | Incorporates trifluoromethoxy group enhancing reactivity |

| Azetidine | Saturated heterocycle | Smaller ring size; precursor to azocanes |

The addition of the 2-methoxyethyl group in 1-(2-Methoxyethyl)azocane distinguishes it from other similar compounds by potentially enhancing its solubility and modifying its pharmacokinetic properties.